1-((3-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C16H20ClN3O2S and its molecular weight is 353.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((3-chloro-2-methylphenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18ClN3O2S with a molecular weight of approximately 335.84 g/mol. The structure features a piperidine ring, a pyrazole moiety, and a sulfonyl group attached to a chloro-substituted aromatic ring. The unique combination of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with sulfonyl and pyrazole groups often exhibit inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. This inhibition can lead to significant therapeutic effects in conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
- Antibacterial Activity : Preliminary studies suggest that this compound may show antibacterial properties against certain strains of bacteria. The presence of the sulfonamide functionality enhances its potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that derivatives containing piperidine and sulfonamide functionalities have demonstrated significant antibacterial effects. For instance, compounds similar to This compound have been tested against various bacterial strains, including:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak |
These results suggest that the compound could be further explored for its potential use in treating bacterial infections.
Enzyme Inhibition
The compound's ability to inhibit enzymes such as AChE has been documented in various studies. For example, compounds with similar structures have shown IC50 values indicating strong inhibitory activity against AChE:
Compound | IC50 Value (µM) |
---|---|
Compound A | 2.14 ± 0.003 |
Compound B | 0.63 ± 0.001 |
These findings highlight the compound's potential in neurological applications.
Case Studies
- Study on Antibacterial Activity : A recent study synthesized several piperidine derivatives and evaluated their antibacterial properties against common pathogens. The results indicated that compounds with the sulfonyl group exhibited enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that This compound could be a promising candidate for further development in antimicrobial therapy .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory potential of various piperidine derivatives, including those with pyrazole groups. The results showed significant inhibition of AChE, which is crucial for developing treatments for neurodegenerative diseases .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-12-14(17)6-3-7-16(12)23(21,22)20-9-4-5-13(11-20)15-8-10-19(2)18-15/h3,6-8,10,13H,4-5,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODQXWHANYUDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.